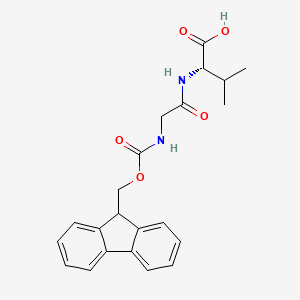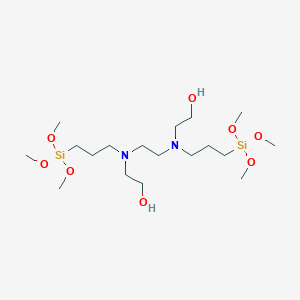
N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine
Overview
Description
N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine: is a versatile organosilane compound. It is characterized by the presence of both hydroxyethyl and trimethoxysilylpropyl groups attached to an ethylenediamine backbone. This unique structure imparts the compound with properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine typically involves the reaction of ethylenediamine with 3-chloropropyltrimethoxysilane and ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes:
Reaction of ethylenediamine with 3-chloropropyltrimethoxysilane: This step forms an intermediate compound.
Reaction of the intermediate with ethylene oxide: This step introduces the hydroxyethyl groups, resulting in the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often occurs under acidic or basic conditions.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of substituted ethylenediamine derivatives.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing their compatibility with other substances.
Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency of certain processes.
Biology:
Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating various biological assays and studies.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable bonds with various drugs.
Industry:
Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.
Coatings: Used in the formulation of coatings to improve their durability and performance.
Mechanism of Action
The mechanism by which N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethoxysilyl groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are strong and stable, providing enhanced properties to the materials they are applied to.
Comparison with Similar Compounds
N,N’-Bis(trimethoxysilylpropyl)ethylenediamine: Lacks the hydroxyethyl groups, making it less versatile in certain applications.
N,N’-Bis(hydroxyethyl)ethylenediamine: Lacks the trimethoxysilylpropyl groups, reducing its ability to form stable siloxane bonds.
Uniqueness: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine is unique due to the presence of both hydroxyethyl and trimethoxysilylpropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHXHUBTTHIEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H44N2O8Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433304 | |
| Record name | N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214362-07-9 | |
| Record name | N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


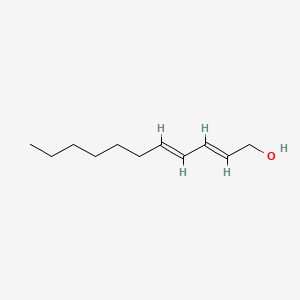
![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

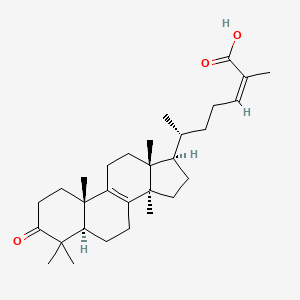
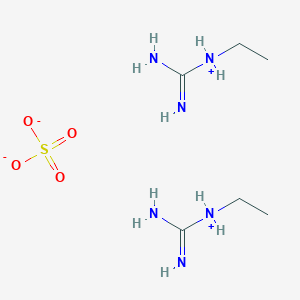
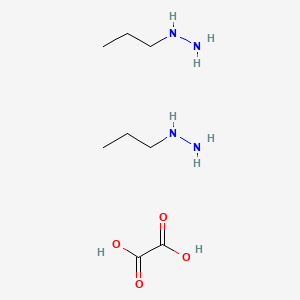
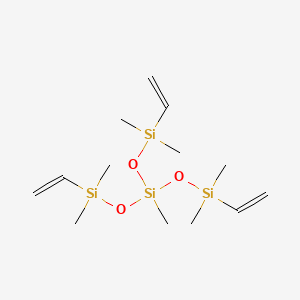
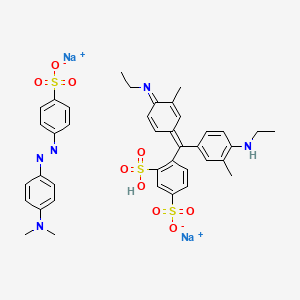

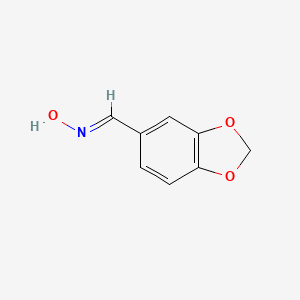
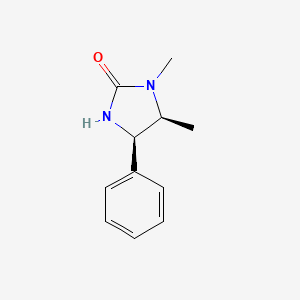
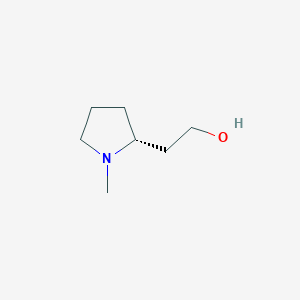
![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
